3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride

Catalog No.
S14143616
CAS No.
M.F
C8H18ClNO
M. Wt
179.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclobutyl-2-(methylamino)propan-1-olhydrochlori...

Product Name

3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride

IUPAC Name

3-cyclobutyl-2-(methylamino)propan-1-ol;hydrochloride

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

InChI

InChI=1S/C8H17NO.ClH/c1-9-8(6-10)5-7-3-2-4-7;/h7-10H,2-6H2,1H3;1H

InChI Key

JTVYHZHMGMPGHR-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1CCC1)CO.Cl

3-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H19NOC_9H_{19}NO and a molecular weight of approximately 157.25 g/mol. It features a cyclobutyl group attached to a propanol backbone, with a methylamino substituent at the second carbon position. This compound exists as a hydrochloride salt, which enhances its solubility in water and stability, making it suitable for various applications in pharmacology and organic synthesis .

, including:

  • Nucleophilic Substitution: The hydroxyl group can be substituted by nucleophiles under appropriate conditions.
  • Alkylation Reactions: The methylamino group can act as a nucleophile, allowing for further alkylation.
  • Dehydration: Under acidic conditions, it may undergo dehydration to form alkenes.

These reactions are significant for synthesizing more complex molecules or modifying the compound's properties for specific applications .

The synthesis of 3-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride typically involves the following steps:

  • Formation of the Cyclobutyl Group: Cyclobutane derivatives can be synthesized through cyclization reactions involving appropriate precursors.
  • Amine Introduction: Methylamine is introduced to the propanol backbone via reductive amination or direct alkylation methods.
  • Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

These methods allow for the efficient production of the compound while maintaining high purity levels .

3-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride has potential applications in:

  • Pharmaceutical Development: Its unique structure may contribute to the development of new medications targeting neurological conditions.
  • Organic Synthesis: As an intermediate in chemical synthesis, it can be used to create more complex organic molecules.

The compound's properties make it a candidate for further research in drug development and synthetic chemistry .

Interaction studies involving 3-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride focus on its effects on biological systems, particularly concerning neurotransmitter interactions. Research indicates that compounds with similar structures can modulate receptor activity and influence synaptic transmission. Understanding these interactions is crucial for determining its therapeutic potential and safety profile in medicinal chemistry .

Several compounds share structural similarities with 3-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride. A comparison highlights their unique features:

Compound NameMolecular FormulaSimilarity Index
(R)-2-(Methylamino)propan-1-ol hydrochlorideC4H12ClNO1.00
2,2'-Azanediylbis(propan-1-ol)C8H18N2O20.89
7-Oxa-2-azaspiro[3.5]nonane hydrochlorideC6H12ClNO0.74
3-Methylpiperidin-4-ol hydrochlorideC6H13ClN0.73
2-(Azetidin-3-yl)propan-2-ol hydrochlorideC6H12ClNO0.76

The uniqueness of 3-Cyclobutyl-2-(methylamino)propan-1-ol hydrochloride lies in its cyclobutyl moiety and specific arrangement of functional groups, which may confer distinct biological activities compared to these similar compounds .

This detailed examination underscores the importance of understanding both the chemical properties and potential applications of this compound within pharmaceutical research and development contexts.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

179.1076919 g/mol

Monoisotopic Mass

179.1076919 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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